N-(5-benzyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-298199 involves the reaction of 5-benzyl-2-thiazolamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
WAY-298199 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of WAY-298199 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Scientific Research Applications
WAY-298199 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of bromodomain inhibitors.
Biology: WAY-298199 is utilized in studies involving bromodomain-containing proteins, which play a crucial role in gene expression and chromatin remodeling.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer and viral infections, where bromodomain inhibitors are being explored as novel therapeutic agents.
Mechanism of Action
WAY-298199 exerts its effects by modulating the activity of bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails. By binding to these bromodomains, WAY-298199 can influence gene expression and chromatin structure, leading to various biological effects. The molecular targets of WAY-298199 include bromodomain-containing proteins such as BRD4, which are involved in the regulation of transcription .
Comparison with Similar Compounds
WAY-298199 can be compared with other bromodomain inhibitors such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
Among these, WAY-298199 is unique due to its specific structure and binding affinity for certain bromodomains, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(15)14-12-13-8-11(16-12)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
InChI Key |
KZYPHGNBSVPDHA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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